![molecular formula C13H15N3O B13852210 [4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine is a chemical compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring substituted at the 2-position with a hydrazine group and at the 4-position with a phenylmethoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine typically involves the reaction of 4-(phenylmethoxymethyl)pyridine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazine derivative. After completion, the product is isolated through filtration and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.
化学反应分析
Types of Reactions
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylmethoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of [4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxymethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazinecarbodithioate: A related compound with a similar structure but different functional groups.
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide: Another hydrazine derivative with potential biological activities.
Uniqueness
[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, hydrazine group, and phenylmethoxymethyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
[4-(phenylmethoxymethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C13H15N3O/c14-16-13-8-12(6-7-15-13)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10,14H2,(H,15,16) |
InChI 键 |
RQRAFNAQXQSKTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



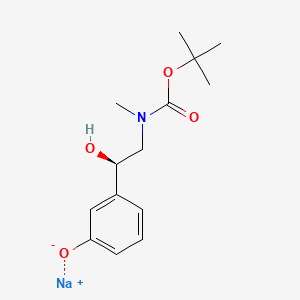
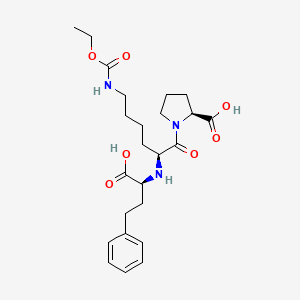
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
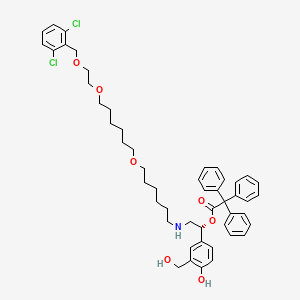
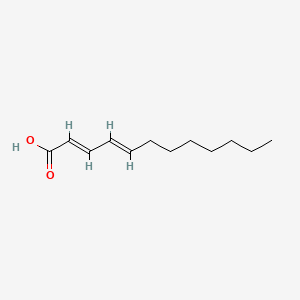
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
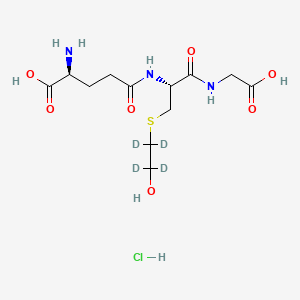
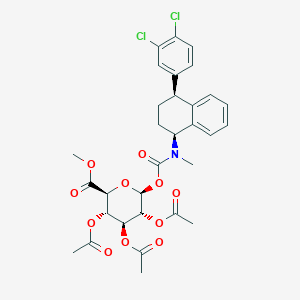
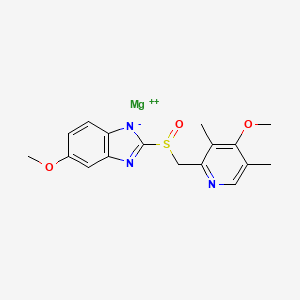
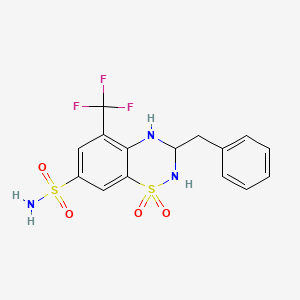
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
